Trimethyl-[3-(prop-2-enoylamino)propyl]ammonium;chloride

Catalog No.
S598505
CAS No.
45021-77-0
M.F
C9H19ClN2O
M. Wt
206.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trimethyl-[3-(prop-2-enoylamino)propyl]ammonium;ch...

CAS Number

45021-77-0

Product Name

Trimethyl-[3-(prop-2-enoylamino)propyl]ammonium;chloride

IUPAC Name

N-[3-(trimethylazaniumyl)propyl]prop-2-enimidate;hydrochloride

Molecular Formula

C9H19ClN2O

Molecular Weight

206.71 g/mol

InChI

InChI=1S/C9H18N2O.ClH/c1-5-9(12)10-7-6-8-11(2,3)4;/h5H,1,6-8H2,2-4H3;1H

InChI Key

OEIXGLMQZVLOQX-UHFFFAOYSA-N

SMILES

Array

Synonyms

(3-acrylamidopropyl)trimethylammonium chloride

Canonical SMILES

C[N+](C)(C)CCCNC(=O)C=C.[Cl-]

The exact mass of the compound (3-Acrylamidopropyl)trimethylammonium Chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Trimethyl-[3-(prop-2-enoylamino)propyl]ammonium chloride (APTAC) is a highly water-soluble, strongly cationic quaternary ammonium monomer featuring a reactive acrylamide group. In industrial and scientific procurement, it is primarily valued as a building block for synthesizing high-molecular-weight, high-charge-density polyelectrolytes, polyampholytes, and stimuli-responsive hydrogels [1]. Unlike common commodity monomers, APTAC combines rapid polymerization kinetics with a robust amide linkage, yielding polymers that maintain their cationic charge across broad pH and temperature ranges. This makes it a critical precursor for high-performance flocculants, rheology modifiers, and functional coatings where standard ester-based cationic monomers fail.

Substituting APTAC with common ester-based cationic monomers (such as DAC or METAC) or diallyl alternatives (like DADMAC) fundamentally alters polymer performance and processability. Ester-linked monomers undergo rapid hydrolysis in alkaline environments, leading to a complete loss of the cationic charge and subsequent failure in high-pH formulations[1]. Conversely, while DADMAC is hydrolytically stable, its unique radical polymerization mechanism limits maximum cationicity and achievable molecular weight due to steric hindrance and incomplete cyclization [1]. Procuring APTAC ensures both the high reactivity required to reach ultra-high molecular weights and the chemical resilience necessary for harsh downstream application environments.

Complete Charge Retention in High-pH Environments

When subjected to highly alkaline conditions, the structural linkage of the cationic monomer dictates the functional lifespan of the resulting polymer. At pH 11 and 50 °C over 65 hours, ester-based cationic monomers like DMC undergo complete hydrolysis, converting to carboxyl groups and losing their cationic charge entirely [1]. In contrast, amide-based APTAC polymers exhibit zero hydrolysis under identical conditions, maintaining 100% of their cationic charge[1].

Evidence DimensionDegree of side-chain hydrolysis
Target Compound Data0% hydrolysis (full retention of cationic charge)
Comparator Or BaselineDAC / DMC (ester-based monomers): 100% hydrolysis (complete loss of cationic charge)
Quantified DifferenceAbsolute retention of charge for APTAC vs. complete degradation for ester-based comparators
ConditionsAqueous solution, pH 11, 50 °C, 65 hours

Prevents catastrophic failure of flocculants and rheology modifiers in alkaline industrial processes such as papermaking and oil extraction.

Superior Monomer Conversion and Charge Density vs. DADMAC

Achieving high charge density is critical for polyelectrolyte efficiency, but monomer selection heavily influences the theoretical limits. During polymerization, DADMAC is hindered by incomplete conversion to its cyclic quaternary ammonium structure, restricting its maximum practical cationicity to approximately 50% [1]. APTAC, featuring a highly active vinyl group separated from the quaternary ammonium charge, overcomes this steric limitation, allowing for near 100% conversion and the synthesis of homopolymers with maximum theoretical cationicity [1].

Evidence DimensionMaximum achievable polymer cationicity
Target Compound DataNear 100% (capable of forming fully cationic homopolymers)
Comparator Or BaselineDADMAC: ~50% maximum cationicity
Quantified DifferenceAPTAC yields up to 2x the effective charge density of DADMAC polymers
ConditionsFree-radical polymerization in aqueous media

Allows manufacturers to produce high-charge-density polymers with minimal residual monomer, reducing purification costs and environmental toxicity.

Extended Thermal Stability for High-Temperature Applications

Thermal degradation of the cationic side chain limits the use of many polyelectrolytes in extreme environments. Thermogravimetric analysis demonstrates that ester-based cationic polymers (such as PDMC) begin side-chain decomposition at approximately 240 °C [1]. In contrast, APTAC-derived polymers exhibit significantly enhanced thermal resilience, with first-stage decomposition delayed until the 280–340 °C range [1].

Evidence DimensionOnset temperature of side-chain decomposition
Target Compound Data280–340 °C
Comparator Or BaselinePDMC (ester-based polymer): ~240 °C
Quantified Difference40–100 °C higher thermal operating window for APTAC polymers
ConditionsThermogravimetric analysis (TGA) of homopolymers

Crucial for selecting precursors for enhanced oil recovery (EOR) fluids and geothermal drilling, where downhole temperatures exceed the limits of ester-based polymers.

Alkaline-Stable Flocculants for Wastewater and Papermaking

Directly downstream of its superior hydrolytic stability, APTAC is the preferred monomer for synthesizing retention aids and flocculants that must operate in high-pH black liquor or industrial effluent without losing their cationic charge [1].

High-Temperature Oilfield Drilling Fluids

Leveraging its 280+ °C thermal stability, APTAC is utilized to manufacture rheology modifiers and fluid-loss additives that survive the extreme heat of deep-well and geothermal drilling operations, outperforming standard ester-based additives [1].

Ultra-High Charge Density Hydrogels and Resins

Because it overcomes the ~50% cationicity limit of DADMAC, APTAC is ideal for fabricating polyampholyte hydrogels, ion-exchange membranes, and superabsorbents requiring maximum cationic site density for heavy metal or dye removal [1].

Physical Description

Liquid

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

206.1185909 Da

Monoisotopic Mass

206.1185909 Da

Heavy Atom Count

13

UNII

T8AN58F7LI

Related CAS

26427-01-0

GHS Hazard Statements

Aggregated GHS information provided by 159 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 6 of 159 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 153 of 159 companies with hazard statement code(s):;
H317 (54.25%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H335 (54.25%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (43.79%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

45021-77-0

Wikipedia

(3-acrylamidopropyl)trimethylammonium chloride

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
1-Propanaminium, N,N,N-trimethyl-3-[(1-oxo-2-propen-1-yl)amino]-, chloride (1:1): ACTIVE

Dates

Last modified: 08-15-2023

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